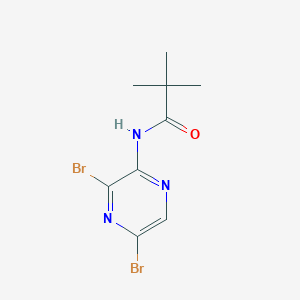
4-(Propan-2-yl)piperidine-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Propan-2-yl)piperidine-1-carbonyl chloride is an organic compound with the molecular formula C₉H₁₆ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various chemical synthesis processes. This compound is known for its reactivity due to the presence of the carbonyl chloride group, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)piperidine-1-carbonyl chloride typically involves the reaction of 4-(Propan-2-yl)piperidine with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure safety and efficiency. The general reaction scheme is as follows:
4-(Propan-2-yl)piperidine+Phosgene→4-(Propan-2-yl)piperidine-1-carbonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors equipped with safety measures to handle phosgene, a toxic and hazardous reagent. The process includes steps such as:
Reactant Preparation: Ensuring the purity of 4-(Propan-2-yl)piperidine and phosgene.
Reaction Control: Maintaining optimal temperature and pressure conditions to maximize yield.
Product Isolation: Using distillation or crystallization techniques to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Propan-2-yl)piperidine-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-(Propan-2-yl)piperidine-1-carboxylic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions to prevent side reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
4-(Propan-2-yl)piperidine-1-carboxylic acid: Formed by hydrolysis.
Applications De Recherche Scientifique
4-(Propan-2-yl)piperidine-1-carbonyl chloride is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Used in the modification of peptides and proteins.
Medicine: In the development of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: Employed in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(Propan-2-yl)piperidine-1-carbonyl chloride primarily involves its reactivity as an acylating agent. It targets nucleophilic sites in molecules, facilitating the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This reactivity is harnessed in various synthetic pathways to create diverse chemical entities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Propan-2-yl)piperidine-1-carboxylic acid
- 4-(Propan-2-yl)piperidine-1-carboxamide
- 4-(Propan-2-yl)piperidine-1-carbonyl fluoride
Uniqueness
4-(Propan-2-yl)piperidine-1-carbonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its carbonyl chloride group makes it a potent acylating agent, distinguishing it from other similar compounds that may have less reactive functional groups.
Propriétés
Formule moléculaire |
C9H16ClNO |
|---|---|
Poids moléculaire |
189.68 g/mol |
Nom IUPAC |
4-propan-2-ylpiperidine-1-carbonyl chloride |
InChI |
InChI=1S/C9H16ClNO/c1-7(2)8-3-5-11(6-4-8)9(10)12/h7-8H,3-6H2,1-2H3 |
Clé InChI |
YTBPVZRBPZTWRJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCN(CC1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine](/img/structure/B13077300.png)
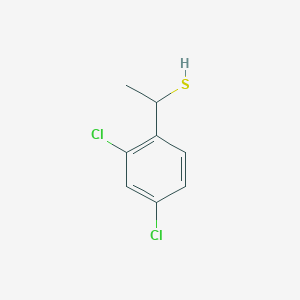
![4-Methyl-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13077312.png)
![({[1-(Iodomethyl)-4-methylcyclohexyl]oxy}methyl)benzene](/img/structure/B13077318.png)
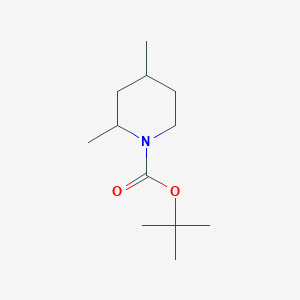
![[(2R,3R,4R,5R,6R)-6-[[(2R,3R,4Z,6Z,9R,11R,12S,13S,14R)-12-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-5,9,13-trimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13077333.png)
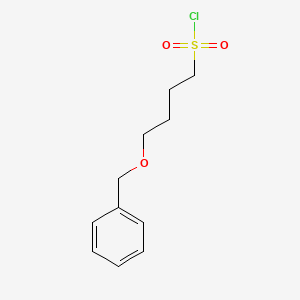
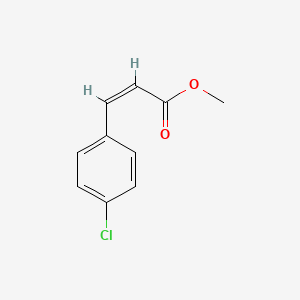

![2-([1,1'-Biphenyl]-2-yl)-1,2-diphenylethanone](/img/structure/B13077366.png)
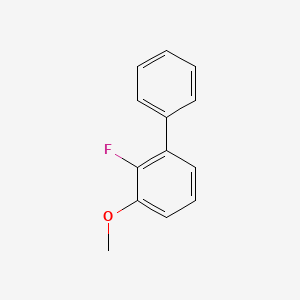
![3-[(2-Iodocycloheptyl)oxy]oxetane](/img/structure/B13077371.png)

